molecular formula C5H10N2S B594534 2-Thia-5,7-diazaspiro[3.4]octane(9CI) CAS No. 139585-87-8

2-Thia-5,7-diazaspiro[3.4]octane(9CI)

Cat. No.: B594534
CAS No.: 139585-87-8
M. Wt: 130.21 g/mol
InChI Key: RIYZDGUBQVHGNR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Thia-5,7-diazaspiro[3.4]octane(9CI) typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable thioamide with a diamine under controlled temperature and pressure conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts to facilitate the reaction.

Chemical Reactions Analysis

2-Thia-5,7-diazaspiro[3.4]octane(9CI) undergoes various chemical reactions, including:

Scientific Research Applications

2-Thia-5,7-diazaspiro[3.4]octane(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thia-5,7-diazaspiro[3.4]octane(9CI) involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

2-Thia-5,7-diazaspiro[3.4]octane(9CI) can be compared with other spirocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:

  • 2-Thia-6-azaspiro[3.3]heptane
  • 2-Thia-8-azaspiro[4.4]nonane
  • 2-Thia-5,7-diazaspiro[3.5]nonane

What sets 2-Thia-5,7-diazaspiro[3.4]octane(9CI) apart is its specific ring size and the positioning of the sulfur and nitrogen atoms, which confer unique chemical reactivity and biological activity .

Properties

CAS No.

139585-87-8

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

2-thia-5,7-diazaspiro[3.4]octane

InChI

InChI=1S/C5H10N2S/c1-5(2-8-3-5)7-4-6-1/h6-7H,1-4H2

InChI Key

RIYZDGUBQVHGNR-UHFFFAOYSA-N

SMILES

C1C2(CSC2)NCN1

Canonical SMILES

C1C2(CSC2)NCN1

Synonyms

2-Thia-5,7-diazaspiro[3.4]octane(9CI)

Origin of Product

United States

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